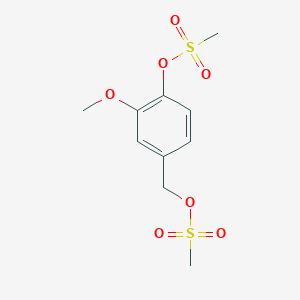
(3-methoxy-4-methylsulfonyloxyphenyl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methoxy-4-methylsulfonyloxyphenyl)methyl methanesulfonate is an organic compound that features a methoxy group, a methylsulfonyloxy group, and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxy-4-methylsulfonyloxyphenyl)methyl methanesulfonate typically involves the reaction of 3-methoxy-4-methylsulfonyloxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-methoxy-4-methylsulfonyloxyphenyl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
(3-methoxy-4-methylsulfonyloxyphenyl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-methoxy-4-methylsulfonyloxyphenyl)methyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate ester group is a good leaving group, facilitating the formation of a reactive intermediate that can undergo further chemical transformations. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the aromatic ring, which modulate its electrophilicity.
Comparison with Similar Compounds
Similar Compounds
(3-methoxy-4-sulfonyloxyphenyl)glycol potassium salt: Similar in structure but contains a glycol moiety instead of a methanesulfonate ester.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Contains a quinazolinone core and a thioether linkage.
Uniqueness
(3-methoxy-4-methylsulfonyloxyphenyl)methyl methanesulfonate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both methoxy and methanesulfonate ester groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
145354-24-1 |
|---|---|
Molecular Formula |
C10H14O7S2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(3-methoxy-4-methylsulfonyloxyphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C10H14O7S2/c1-15-10-6-8(7-16-18(2,11)12)4-5-9(10)17-19(3,13)14/h4-6H,7H2,1-3H3 |
InChI Key |
BHQOOUUIMNZIEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)COS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















